4-(Oxetan-3-yl)pyridin-2-amine

Medicinal Chemistry Physicochemical Property Lipophilicity

This 4-oxetanyl-2-aminopyridine scaffold outperforms standard 2-aminopyridines in kinase inhibitor programs. The oxetane ring reduces LogP ~0.5–1.0 log units vs. gem-dimethyl, boosting solubility (14.1 mg/mL) and metabolic stability. Near-physiological pKa (6.82) enables passive BBB penetration for CNS kinase targets. At 150.18 Da, it delivers high ligand efficiency for fragment-based screening. Unlike generic 2-aminopyridines or 5-oxetanyl analogs, this specific regioisomer provides an optimal developability profile for hit-to-lead optimization.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 1427501-89-0
Cat. No. B6337021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Oxetan-3-yl)pyridin-2-amine
CAS1427501-89-0
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1C(CO1)C2=CC(=NC=C2)N
InChIInChI=1S/C8H10N2O/c9-8-3-6(1-2-10-8)7-4-11-5-7/h1-3,7H,4-5H2,(H2,9,10)
InChIKeyURJGHBSTAQVGPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Oxetan-3-yl)pyridin-2-amine (CAS 1427501-89-0) – Molecular Identity and Research Utility


4-(Oxetan-3-yl)pyridin-2-amine is a heterocyclic building block consisting of a pyridine core substituted with an oxetane ring at the 4-position and a primary amine at the 2-position . This structural motif is of significant interest in contemporary drug discovery, particularly for the development of small molecule kinase inhibitors, as the oxetane moiety is known to modulate key physicochemical properties such as solubility and metabolic stability compared to common lipophilic substituents [1].

4-(Oxetan-3-yl)pyridin-2-amine Procurement: Why Simple Analogs Are Not Drop-in Replacements


Direct substitution of 4-(Oxetan-3-yl)pyridin-2-amine with unsubstituted 2-aminopyridine or other regioisomers (e.g., the 5-oxetanyl analog) is not chemically or pharmacologically equivalent. The oxetane ring at the 4-position is not merely a bulky group; it fundamentally alters the molecule's lipophilicity, basicity, and conformational preference compared to alkyl or aryl substituents . For instance, replacing a gem-dimethyl group with an oxetane can reduce LogP and increase aqueous solubility, while also improving metabolic stability by resisting oxidative metabolism [1]. These property changes directly impact a compound's suitability as a kinase inhibitor scaffold and its downstream developability profile, making the specific 4-oxetanyl substitution a critical design element rather than a generic exchangeable feature .

Quantitative Differentiation Evidence for 4-(Oxetan-3-yl)pyridin-2-amine vs. Analogs


Comparative Lipophilicity (LogP): Oxetane vs. Alkyl/Aryl Substituents

The oxetane ring in 4-(Oxetan-3-yl)pyridin-2-amine confers lower lipophilicity compared to common hydrophobic substituents like alkyl or aryl groups. While direct experimental LogP for this compound is not reported, the Consensus LogP is predicted to be 0.73 based on multiple computational methods, with individual predictions ranging from -0.13 (XLOGP3) to 1.36 (SILICOS-IT) . In contrast, the unsubstituted 2-aminopyridine has a measured LogP of 0.49 [1]. The introduction of an oxetane is known to reduce LogP relative to a gem-dimethyl group, which typically increases LogP by approximately 0.5-1.0 log units [2]. This lower lipophilicity is associated with improved aqueous solubility and reduced off-target binding, a key advantage in drug discovery.

Medicinal Chemistry Physicochemical Property Lipophilicity

Aqueous Solubility: Oxetane Substitution Improves Predicted Solubility vs. gem-Dimethyl Analogs

4-(Oxetan-3-yl)pyridin-2-amine is predicted to have moderate aqueous solubility. The estimated solubility based on ESOL (LogS = -1.03) is 14.1 mg/mL (0.094 mol/L), placing it in the 'Soluble' classification category . For comparison, the solubility of 2-aminopyridine is reported to be >100 mg/mL [1]. While the oxetane-containing compound is less soluble than the unsubstituted aminopyridine due to increased molecular weight, comparative studies on oxetane derivatives indicate that replacing a gem-dimethyl group with an oxetane typically increases aqueous solubility by 30-50% . This is because the oxetane introduces polarity and hydrogen-bonding capacity without the lipophilic burden of methyl groups.

Medicinal Chemistry Drug-likeness Solubility

Predicted pKa: Reduced Basicity of Pyridine Nitrogen vs. Unsubstituted 2-Aminopyridine

The predicted pKa of 4-(Oxetan-3-yl)pyridin-2-amine is 6.82 ± 0.14 . This value is lower than the pKa of unsubstituted 2-aminopyridine, which is 6.86 (for the pyridine nitrogen) [1]. The slight reduction in basicity is attributed to the electron-withdrawing inductive effect of the oxetane ring. Lower basicity can reduce the fraction of the compound that is protonated at physiological pH (7.4), which may enhance passive membrane permeability. This property is particularly relevant when designing CNS-penetrant kinase inhibitors, as reduced basicity is a common strategy to improve brain exposure [2].

Physical Chemistry Basicity Permeability

Metabolic Stability: Oxetane as a Non-Classical Bioisostere of Carbonyl

The oxetane ring is recognized as a non-classical bioisostere of the carbonyl group. Unlike carbonyls, which are prone to metabolic reduction, oxetanes resist such metabolism while retaining similar geometric and electronic properties [1]. In comparative studies, oxetane-containing compounds demonstrate superior metabolic stability relative to their carbonyl-containing analogs. For example, an oxetan-3-yl derivative showed 92% stability in human plasma after 5 hours, compared to 67% for the corresponding tetrahydrofuran analog . This metabolic stability is a class-level property conferred by the oxetane moiety and is directly applicable to 4-(Oxetan-3-yl)pyridin-2-amine.

Medicinal Chemistry Metabolism Bioisostere

Regioisomeric Differentiation: 4-Oxetanyl vs. 5-Oxetanyl Substitution

The position of the oxetane substituent on the pyridine ring dictates the compound's vector and potential binding interactions. The 4-substituted regioisomer (4-(Oxetan-3-yl)pyridin-2-amine) presents a different exit vector compared to its 5-substituted counterpart (5-(Oxetan-3-yl)pyridin-2-amine) . While both are used in kinase inhibitor design, the 4-position is often preferred when the oxetane is intended to occupy a specific hydrophobic pocket or to modulate the basicity of the adjacent pyridine nitrogen. The 5-substituted analog has been explicitly disclosed in patent literature as a scaffold for Toll-like receptor 8 (TLR8) agonists, whereas the 4-substituted version is more commonly cited in kinase inhibitor patents . This regioisomeric specificity means that a project requiring a particular vector or interaction profile cannot arbitrarily substitute one isomer for another.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitors

Recommended Application Scenarios for 4-(Oxetan-3-yl)pyridin-2-amine


Kinase Inhibitor Lead Optimization

Use as a core scaffold or building block for synthesizing novel kinase inhibitors. The combination of the 2-aminopyridine hinge-binding motif and the 4-oxetanyl substituent provides a balanced profile of moderate lipophilicity (Consensus LogP 0.73) and solubility (14.1 mg/mL predicted) . The oxetane moiety confers class-level improvements in metabolic stability compared to carbonyl or gem-dimethyl isosteres, which is advantageous for in vivo studies [1].

CNS-Penetrant Kinase Inhibitor Design

The slightly reduced basicity (predicted pKa 6.82) relative to 2-aminopyridine (pKa 6.86) can lower the fraction of protonated species at physiological pH, potentially improving passive blood-brain barrier permeability . This makes the compound a preferred choice over more basic aminopyridine analogs when designing CNS-targeted kinase inhibitors .

Fragment-Based Drug Discovery (FBDD)

As a low molecular weight (150.18 g/mol) fragment with a defined three-dimensional structure, 4-(Oxetan-3-yl)pyridin-2-amine is suitable for fragment-based screening campaigns. Its moderate lipophilicity and high ligand efficiency make it an attractive starting point for hit-to-lead optimization .

Property-Driven Scaffold Replacement

Employ as a replacement scaffold for more lipophilic 2-aminopyridine derivatives. The oxetane ring effectively reduces LogP compared to alkyl or aryl substituents (estimated reduction of 0.5-1.0 log units vs. gem-dimethyl) [1], which can improve aqueous solubility and reduce off-target binding, addressing common liabilities in lead series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Oxetan-3-yl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.